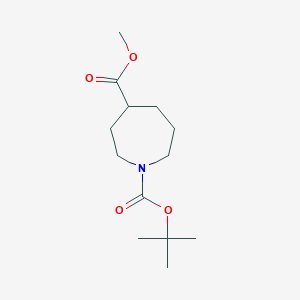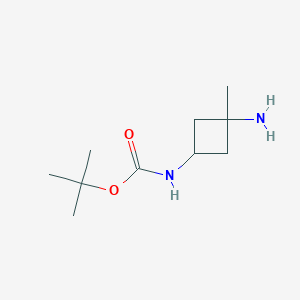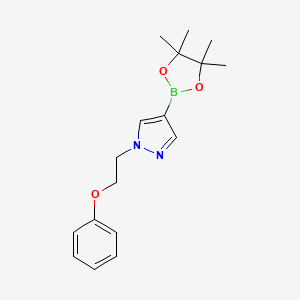![molecular formula C11H7IN4 B1402379 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1422442-81-6](/img/structure/B1402379.png)
3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine
Vue d'ensemble
Description
3-Iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core substituted with an iodine atom at the 3-position and a pyridin-3-yl group at the 5-position
Applications De Recherche Scientifique
3-Iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound can serve as a scaffold for the development of new pharmaceuticals, particularly as kinase inhibitors or other enzyme inhibitors.
Materials Science: It can be used in the synthesis of organic semiconductors or other materials with electronic properties.
Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine typically involves the construction of the pyrazolo[3,4-c]pyridine core followed by the introduction of the iodine and pyridin-3-yl substituents. One common approach is to start with a suitable pyrazole precursor, which undergoes cyclization to form the pyrazolo[3,4-c]pyridine ring system. The iodine atom can be introduced via electrophilic iodination using reagents such as iodine or N-iodosuccinimide (NIS) under mild conditions . The pyridin-3-yl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-3-yl boronic acid or ester and a suitable palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of reagents and catalysts may also be tailored to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The pyrazolo[3,4-c]pyridine core can undergo oxidation or reduction under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Iodination: Iodine or N-iodosuccinimide (NIS) in the presence of a base such as potassium carbonate.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases such as potassium carbonate or cesium carbonate in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted pyrazolo[3,4-c]pyridine derivatives, while cross-coupling reactions can produce biaryl or heteroaryl compounds .
Mécanisme D'action
The mechanism of action of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary but often include kinases or other signaling proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodopyridine: A simpler compound with an iodine atom on a pyridine ring.
5-Iodo-3-(pyridin-3-yl)pyrazole: A related compound with a pyrazole ring instead of a pyrazolo[3,4-c]pyridine core.
Uniqueness
3-Iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine is unique due to its fused ring system, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of compounds with specific biological or material properties .
Propriétés
IUPAC Name |
3-iodo-5-pyridin-3-yl-2H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7IN4/c12-11-8-4-9(7-2-1-3-13-5-7)14-6-10(8)15-16-11/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMOSIZAWVJPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC3=C(NN=C3C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4,4,5,5-Tetramethyl-2-[4-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1402307.png)







